N-Hydroxysulfamoyl Zinc-Binding Motif: ~2000-Fold Potency Advantage Over Unsubstituted Sulfamoyl in Carbonic Anhydrase Inhibition
The N-hydroxysulfamoyl (-SO₂NHOH) group in 3-hydroxysulfamoyl-benzoic acid provides a bidentate zinc-chelating function that is mechanistically absent in non-hydroxylated 3-sulfamoylbenzoic acid. The parent N-hydroxysulfamide (NH₂SO₂NHOH) serves as the minimal pharmacophore model: it inhibits human carbonic anhydrase II (hCA II) with a Ki of approximately 10 nM, which is ~2000-fold more potent than unsubstituted sulfamide (NH₂SO₂NH₂, Ki ~20 μM) [1]. The N-hydroxysulfamide also inhibits tumor-associated isoforms hCA IX and XII with Ki values in the range of 0.865–1.34 μM [1]. When this motif is elaborated with aromatic substituents—as in N-hydroxysulfamoylbenzoic acid derivatives—potency is retained or enhanced: substituted N-hydroxysulfamides achieve Ki values of 50.5–473 nM against hCA II and 353–874 nM against hCA XII [2]. In contrast, 3-sulfamoylbenzoic acid, lacking the N-hydroxy group, exhibits substantially weaker zinc affinity and reduced CA inhibitory potency, consistent with the ~2000-fold penalty observed between sulfamide and N-hydroxysulfamide [1][2].
| Evidence Dimension | Inhibitory potency against human carbonic anhydrase II (hCA II) |
|---|---|
| Target Compound Data | N-Hydroxysulfamide (class representative for N-hydroxysulfamoyl motif): Ki ≈ 10 nM against hCA II |
| Comparator Or Baseline | Sulfamide (representative of non-hydroxylated sulfamoyl): Ki ≈ 20,000 nM (20 μM) against hCA II |
| Quantified Difference | ~2000-fold improvement in Ki; N-hydroxysulfamide also inhibits hCA IX and XII with Ki = 0.865–1.34 μM |
| Conditions | 4-nitrophenyl acetate hydrolysis assay; spectrophotometric detection at 400 nm; human carbonic anhydrase isozymes |
Why This Matters
The N-hydroxy modification transforms a weak zinc-binding group into a high-affinity metalloenzyme pharmacophore; substituting 3-hydroxysulfamoyl-benzoic acid with non-hydroxylated 3-sulfamoylbenzoic acid would sacrifice approximately three orders of magnitude in target engagement potency.
- [1] Temperini C, et al. Carbonic anhydrase inhibitors: the X-ray crystal structure of the adduct of N-hydroxysulfamide with isozyme II explains why this new zinc binding function is effective in the design of potent inhibitors. Bioorg Med Chem Lett. 2007;17(10):2795-801. PMID: 17346964. View Source
- [2] Winum JY, et al. Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, IX, and XII with N-hydroxysulfamides—a new zinc-binding function in the design of inhibitors. Bioorg Med Chem Lett. 2005;15(9):2353-8. PMID: 15837324. View Source
